(+)-Dihydrocarveol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

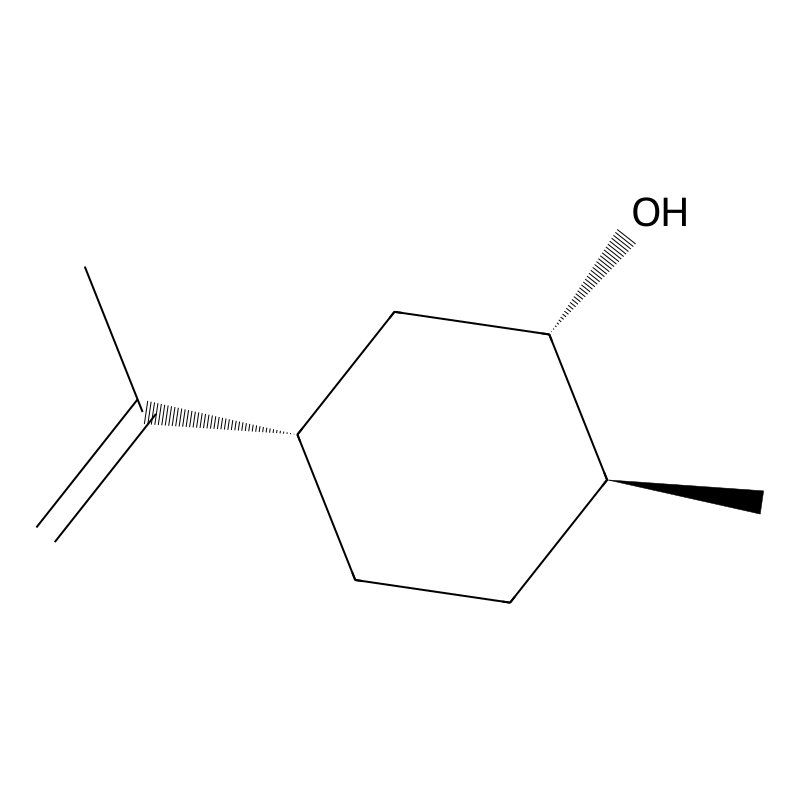

(+)-Dihydrocarveol is a bicyclic monoterpenoid alcohol, specifically a derivative of carveol. It possesses a unique structure characterized by a cyclohexanol framework, which contributes to its distinct physical and chemical properties. The compound is known for its pleasant odor, often described as minty or camphoraceous, making it valuable in the fragrance and flavor industries. Its molecular formula is C_{10}H_{18}O, and it has a molecular weight of approximately 154.25 g/mol.

Scientific research on (+)-Dihydrocarveol has explored its potential applications in various fields, including:

Antimicrobial activity

Studies have investigated the potential of (+)-Dihydrocarveol to inhibit the growth of various bacteria and fungi. Some research suggests that it may be effective against foodborne pathogens and other microorganisms [].

Insecticidal activity

(+)-Dihydrocarveol has been shown to exhibit insecticidal properties against certain insect pests. Research is ongoing to explore its potential as a natural insecticide [].

Biological activity

Studies have investigated the potential biological activities of (+)-Dihydrocarveol, including its anti-inflammatory and antioxidant properties. However, more research is needed to understand these effects and their potential applications [, ].

(+)-Dihydrocarveol undergoes various chemical transformations, including oxidation and reduction reactions. One notable reaction involves its conversion to dihydrocarvone through the action of dihydrocarveol dehydrogenase, an enzyme that catalyzes the oxidation of dihydrocarveol to dihydrocarvone while reducing NAD^+ to NADH . Additionally, it can participate in esterification reactions, forming dihydrocarvyl acetate when reacted with acetic anhydride .

Research indicates that (+)-dihydrocarveol exhibits several biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Furthermore, it is evaluated for its safety profile; studies have demonstrated that it does not exhibit genotoxicity or significant toxicity in repeated dose studies . The compound may also have potential applications in therapeutic contexts due to its interactions with biological systems.

There are several methods for synthesizing (+)-dihydrocarveol:

- Enzymatic Reduction: A notable method involves the use of enoate reductases from microorganisms such as Lactobacillus casei, which can reduce carvone to produce optically active dihydrocarveol .

- Hydrogenation: Dihydrocarveol can be synthesized by hydrogenating carveol using metal catalysts under controlled conditions.

- Pyrolysis: Another method includes the pyrolysis of specific esters derived from sobrerol, leading to the formation of dihydrocarveol as a product .

(+)-Dihydrocarveol finds applications primarily in the fragrance industry due to its appealing scent profile. It is used in perfumes and scented products as a flavoring agent. Additionally, its potential antimicrobial properties make it a candidate for use in personal care products and disinfectants.

Studies on the interactions of (+)-dihydrocarveol with biological systems indicate that it can be metabolized by various enzymes, including dihydrocarveol dehydrogenase. This enzyme facilitates its conversion into other compounds within metabolic pathways, suggesting a role in biotransformation processes . Furthermore, interaction studies have shown that it can influence cellular responses without significant toxicity.

Several compounds share structural similarities with (+)-dihydrocarveol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Carveol | Monoterpenoid alcohol with a similar bicyclic structure | Precursor to dihydrocarveol; more volatile |

| Dihydrocarvone | Ketone derivative of dihydrocarveol | Exhibits different biological activity |

| Isopulegol | Monocyclic monoterpenoid alcohol | Similar scent profile; used as a flavoring agent |

| Menthol | Cyclohexanol derivative | Known for cooling sensation; widely used in products |

The uniqueness of (+)-dihydrocarveol lies in its specific stereochemistry and resultant sensory properties, which differentiate it from these related compounds.

(+)-Dihydrocarveol contains three distinct stereogenic centers within its cyclohexanol framework, each contributing to the compound's overall stereochemical complexity [1] [18]. The stereogenic centers are located at carbon positions C-1, C-2, and C-5 of the cyclohexane ring system [1] [9]. These asymmetric carbon atoms are responsible for the existence of eight possible stereoisomeric forms of dihydrocarveol [2] [14].

The C-1 stereogenic center bears a hydroxyl group as the primary functional substituent, establishing this carbon as the site of the secondary alcohol functionality [1]. The electronic environment around this center is influenced by the adjacent cyclohexyl chain and the hydrogen atom, creating a chiral environment with specific spatial arrangements [9].

The C-2 stereogenic center is characterized by the presence of a methyl substituent that distinguishes it from other ring carbons [1] [9]. This carbon atom connects to the cyclohexyl framework and bears a hydrogen atom, with the methyl group providing the necessary asymmetric substitution pattern for chirality [9].

The C-5 stereogenic center features an isopropenyl group as its distinctive substituent [1] [9]. This carbon bears the prop-1-en-2-yl side chain that contains the characteristic double bond functionality, contributing significantly to the compound's structural identity within the menthane monoterpenoid family [11] [17].

| Carbon Position | Hybridization | Substituents | Configuration in (+)-Dihydrocarveol | Priority Sequence |

|---|---|---|---|---|

| C-1 | sp³ | H, OH, cyclohexyl chain | S | OH > cyclohexyl > H |

| C-2 | sp³ | H, CH₃, cyclohexyl chain | S | cyclohexyl > CH₃ > H |

| C-5 | sp³ | H, isopropenyl group, cyclohexyl chain | S | isopropenyl > cyclohexyl > H |

Absolute Configuration of (+)-Dihydrocarveol

The absolute configuration of (+)-dihydrocarveol corresponds to the (1S,2S,5S) stereochemical arrangement [1] [9]. This configuration designation follows the Cahn-Ingold-Prelog priority rules, where each stereogenic center is assigned either R or S configuration based on the priority sequence of its substituents [1].

The determination of absolute configuration relies on systematic analysis of substituent priorities at each chiral center [1] [9]. For the C-1 position, the hydroxyl group takes highest priority, followed by the cyclohexyl chain connection, with hydrogen receiving the lowest priority [1]. The spatial arrangement of these substituents in (+)-dihydrocarveol results in the S configuration when viewed according to standard stereochemical conventions [1].

At the C-2 position, the cyclohexyl chain connection receives highest priority over the methyl substituent, with hydrogen again ranking lowest [1] [9]. The three-dimensional arrangement of these groups establishes the S configuration for this stereogenic center [1].

The C-5 stereogenic center features the isopropenyl group as the highest priority substituent, followed by the cyclohexyl chain and hydrogen [1] [9]. The resulting spatial arrangement confirms the S configuration at this position, completing the (1S,2S,5S) absolute configuration designation [1].

Nuclear magnetic resonance spectroscopy provides experimental verification of stereochemical assignments through characteristic chemical shift patterns and coupling relationships [3] [19]. The spectroscopic data confirms the structural integrity and stereochemical purity of the (+)-dihydrocarveol enantiomer [3] [19].

Identification of (1S,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for (+)-dihydrocarveol is (1S,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol [1] [9]. This nomenclature explicitly defines both the structural framework and the absolute stereochemical configuration [1] [9].

The cyclohexan-1-ol portion of the name identifies the core six-membered ring structure with the hydroxyl functionality at position 1 [1] [9]. The 2-methyl designation specifies the location and nature of the first substituent on the cyclohexane ring [1] [9]. The 5-(prop-1-en-2-yl) component describes the isopropenyl side chain attached at position 5, with the prop-1-en-2-yl group representing the characteristic C=C(CH₃)₂ functionality [1] [9].

Spectroscopic identification of this configuration relies on nuclear magnetic resonance chemical shift analysis and coupling pattern recognition [19] [30]. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for each carbon environment within the molecule [19]. The quaternary carbon of the isopropenyl group appears at approximately 149.8 parts per million, while the hydroxyl-bearing carbon resonates at 76.8 parts per million [19].

| Carbon Position | Carbon Chemical Shift (ppm) | Proton Chemical Shift (ppm) | Structural Assignment |

|---|---|---|---|

| C-1 | 108.958 | 4.698 (vinyl H) | Isopropenyl =CH₂ |

| C-2 | 21.238 | 1.034 (CH₃) | Methyl group |

| C-3 | 18.698 | 1.725 (CH₃) | Methyl group |

| C-4 | 33.618 | 1.214-2.010 (CH₂) | Cyclohexyl CH₂ |

| C-5 | 31.458 | 1.766 (CH) | Cyclohexyl CH |

| C-6 | 40.938 | 1.085-1.689 (CH₂) | Cyclohexyl CH₂ |

| C-7 | 149.788 | 4.698 (vinyl H) | Isopropenyl quaternary C |

| C-8 | 40.398 | 1.214-2.010 (CH₂) | Cyclohexyl CH₂ |

| C-9 | 44.518 | 1.766 (CH) | Cyclohexyl CH |

| C-10 | 76.778 | 3.194 (CHOH) | Hydroxyl-bearing carbon |

Proton nuclear magnetic resonance analysis provides complementary structural information through characteristic chemical shift ranges and multiplicity patterns [19] [25]. The hydroxyl-bearing proton appears as a characteristic multiplet in the 3-4 parts per million region, while the vinyl protons of the isopropenyl group resonate around 4.7 parts per million [19] [25].

The complete stereoisomeric series of dihydrocarveol encompasses eight distinct configurations, with (+)-dihydrocarveol representing the (1S,2S,5S) form within this family [14] [18]. Enzymatic studies have confirmed that all eight stereoisomers serve as substrates for dihydrocarveol dehydrogenase, though with varying reaction rates [14] [18].

| Stereoisomer | Absolute Configuration | IUPAC Name | Alternative Name |

|---|---|---|---|

| (+)-Dihydrocarveol | (1S,2S,5S) | (1S,2S,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol | menth-8-en-2-ol (1S,2S,4S) |

| (-)-Dihydrocarveol | (1R,2R,5R) | (1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol | menth-8-en-2-ol (1R,2R,4R) |

| (+)-Isodihydrocarveol | (1S,2S,5R) | (1S,2S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol | menth-8-en-2-ol (1S,2S,4R) |

| (-)-Isodihydrocarveol | (1R,2R,5S) | (1R,2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol | menth-8-en-2-ol (1R,2R,4S) |

Relationship to p-Menthane Skeletal Framework

(+)-Dihydrocarveol belongs to the menthane monoterpenoid family, characterized by its structural foundation on the p-menthane backbone [11] [13] [17]. The p-menthane framework consists of a cyclohexane ring bearing a methyl group and an isopropyl-derived substituent at positions 1 and 4 respectively [11] [13].

The p-menthane skeletal system represents one of three possible menthane arrangements, with para-menthane being the most prevalent in natural monoterpenoids [11] [17]. The ortho- and meta-menthane variants occur less frequently and typically arise through alkyl migration processes from the more stable para-menthane framework [11] [17].

In (+)-dihydrocarveol, the p-menthane numbering system places the hydroxyl group at position 2 and the isopropenyl substituent at position 5, corresponding to the 4-position in classical menthane nomenclature [11] [13]. This arrangement classifies the compound as p-menth-8-en-2-ol, indicating the presence of a double bond between carbons 8 and 9 in the exocyclic isopropenyl side chain [11] [18].

| Structural Feature | Description in Dihydrocarveol | Stereochemical Significance |

|---|---|---|

| Cyclohexane Ring | Six-membered saturated ring | Provides conformational rigidity |

| C-1 Substituent (p-menthane numbering) | Hydroxyl group (-OH) | Creates C-1 stereogenic center |

| C-4 Substituent (p-menthane numbering) | Isopropenyl group (-CH=C(CH₃)₂) | Creates C-5 stereogenic center |

| C-2 Hydroxyl Group | Secondary alcohol functionality | Creates C-2 stereogenic center |

| Double Bond Position | C-8 to C-9 (exocyclic) | Defines regioisomer designation |

| Molecular Framework | p-Menth-8-en-2-ol | Monoterpenoid classification |

The menthane framework provides the fundamental structural template that governs the conformational behavior and stereochemical properties of dihydrocarveol [11] [17]. The rigid cyclohexane ring system restricts molecular flexibility while the substituent pattern determines the specific stereochemical relationships between functional groups [11].

Physical State and Organoleptic Characteristics

(+)-Dihydrocarveol exists as a liquid at room temperature with distinctive organoleptic properties that make it valuable in fragrance and flavor applications [1] [2] [3]. The compound presents as an almost colorless to pale yellow clear liquid with excellent clarity and stability under normal storage conditions [1] [2] [3].

The organoleptic profile of (+)-dihydrocarveol is characterized by a complex and distinctive aroma. The compound exhibits a sweet-woody, somewhat spicy character with warm taste notes [1] [2]. In higher concentrations, the compound develops slightly burning and peppery characteristics, accompanied by a vague resemblance to caraway [1] [2]. The primary odor type is classified as minty, with additional descriptors including "minty cooling sweet camphoreous with fresh terpy nuances" [2] [3]. At lower concentrations of approximately 15 parts per million, the taste characteristics are described as "green mint with sweet weedy spicy nuances" [1].

The appearance characteristics of (+)-dihydrocarveol are consistent across multiple commercial sources, typically ranging from colorless to light yellow in hue [1] [2] [4]. The liquid maintains a viscous consistency typical of terpene alcohols and exhibits good stability when stored under appropriate conditions [5] [3].

Boiling Point, Melting Point, and Density Parameters

The thermal properties of (+)-dihydrocarveol have been extensively characterized through multiple independent measurements. The compound exhibits a boiling point of 224-225°C at standard atmospheric pressure (760 mmHg) [1] [2] [5] [3]. This boiling point is consistent across multiple literature sources and represents the temperature at which the compound transitions from liquid to vapor phase under normal atmospheric conditions.

The melting point of (+)-dihydrocarveol has not been definitively established in the available literature, with most sources reporting it as "not available" or "not determined" [1] [5] [6]. This absence of melting point data suggests that the compound may exist as a liquid at temperatures well below typical ambient conditions, which is characteristic of many terpene alcohols.

Density measurements show remarkable consistency across multiple sources. The compound exhibits a density of 0.926 g/mL at 25°C [1] [7] [2] [5] [3] [8]. Some sources report a slightly broader range of specific gravity values between 0.919 and 0.927 at 25°C [2], indicating minor variations potentially due to isomeric composition or measurement methodology. The density value of 0.926 g/mL corresponds to approximately 7.647 to 7.714 pounds per gallon [2], making it less dense than water.

Solubility Profile and Vapor Pressure

The solubility characteristics of (+)-dihydrocarveol demonstrate typical behavior for terpene alcohols with both hydrophilic and lipophilic properties. The compound shows limited water solubility, with estimated values of 426.5 mg/L at 25°C [9] [10]. This relatively low aqueous solubility is consistent with the compound's hydrophobic terpene backbone structure.

In contrast, (+)-dihydrocarveol demonstrates excellent solubility in alcohol and most fixed oils [11] [10] [12] [13]. This broad solubility in organic solvents makes the compound particularly useful in fragrance and flavor formulations where it can be readily incorporated into various carrier systems. The compound is specifically noted as being insoluble in water but soluble in ethanol [12].

The partition coefficient (log P) values range from 2.36 to 3.21 [1] [2] [5], indicating a moderate to strong preference for organic phases over aqueous phases. This log P range confirms the compound's lipophilic nature and predicts its behavior in biological and environmental systems.

Vapor pressure measurements consistently report 0.1 mmHg at 20°C [1] [2] [5] [3] [6] [9]. This relatively low vapor pressure indicates that (+)-dihydrocarveol has moderate volatility at room temperature, contributing to its utility as a fragrance component with reasonable substantivity. The vapor density is reported as 5.3 relative to air [1] [2] [3] [6], indicating that the vapor is significantly heavier than air and will tend to settle in enclosed spaces.

Spectroscopic Data and Refractive Index

The refractive index of (+)-dihydrocarveol has been precisely determined as n₂₀/D 1.476-1.479 [7] [5] [14] [6] [15]. This narrow range reflects high purity commercial preparations and provides a reliable physical constant for compound identification and quality control purposes. Some sources report the more specific value of n₂₀/D 1.479 [5] [3] [6], which falls within the accepted range.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural characterization of (+)-dihydrocarveol. The ¹³C NMR spectrum recorded in CDCl₃ with TMS reference using a Bruker DMX 500MHz spectrometer reveals characteristic chemical shifts that allow unambiguous identification of the compound [16]. Key carbon resonances include the quaternary carbon at 149.788 ppm (C9, corresponding to the isopropenyl double bond), the carbinol carbon at 76.778 ppm (C4, bearing the hydroxyl group), and the terminal methylene carbon at 108.958 ppm (C11, part of the isopropenyl group) [16].

The ¹H NMR spectroscopic data allows for differentiation between the various dihydrocarveol stereoisomers [17] [18] [19]. The interpretation of ¹H NMR spectra enables "unambiguous differentiation of the diastereoisomers and the determination of their conformations" [17] [19]. This spectroscopic approach is crucial for identifying the specific stereoisomeric form and determining the stereochemical configuration.

Mass spectrometry provides characteristic fragmentation patterns for structural identification. The molecular ion appears at m/z 154, corresponding to the molecular formula C₁₀H₁₈O [11] [20]. Major fragment ions include m/z 136 (loss of H₂O), m/z 121 (loss of CH₃), m/z 107 (loss of isopropenyl group), m/z 93 (cyclohexyl fragment), and m/z 41 (base fragment) [11] [20]. These fragmentation patterns are consistent with the cyclohexanol structure and provide reliable identification criteria.

The optical rotation of (+)-dihydrocarveol is measured as [α]₂₀/D +20±1° (neat) [7] [14], confirming the positive enantiomer and providing a definitive stereochemical marker. This optical activity measurement is essential for distinguishing between the (+) and (-) enantiomers, which exhibit equal and opposite rotations.

XLogP3

UNII

Other CAS

22567-21-1